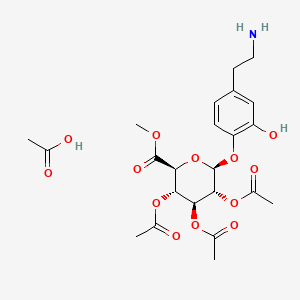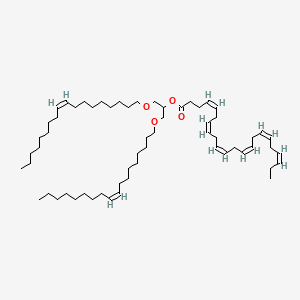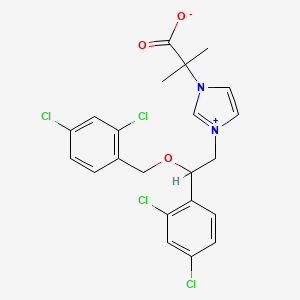
Miconazole N-(2-Methyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole N-(2-Methyl)propanoate involves the esterification of Miconazole with 2-methylpropanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Miconazole N-(2-Methyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Catalysts: Sulfuric acid for esterification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Miconazole N-(2-Methyl)propanoate is used extensively in scientific research, particularly in the following fields:
Chemistry: As a reference standard for analytical methods and quality control.
Biology: In studies involving the biological activity of Miconazole and its derivatives.
Medicine: For the development and testing of antifungal medications.
Industry: Used in the pharmaceutical industry for the synthesis and testing of new drug formulations
作用機序
The mechanism of action of Miconazole N-(2-Methyl)propanoate is similar to that of Miconazole. It inhibits the fungal enzyme 14α-sterol demethylase, leading to a reduction in ergosterol production. This disruption in ergosterol synthesis impairs the fungal cell membrane’s integrity, resulting in cell death . Additionally, this compound may interact with other molecular targets, contributing to its antifungal activity .
類似化合物との比較
Similar Compounds
Miconazole Nitrate: Another derivative of Miconazole, used as an antifungal agent.
Econazole: A similar azole antifungal with a slightly different structure.
Clotrimazole: Another imidazole antifungal with similar mechanisms of action.
Uniqueness
Miconazole N-(2-Methyl)propanoate is unique due to its specific esterification with 2-methylpropanoic acid, which may confer distinct pharmacokinetic properties compared to other Miconazole derivatives .
特性
分子式 |
C22H20Cl4N2O3 |
|---|---|
分子量 |
502.2 g/mol |
IUPAC名 |
2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium-1-yl]-2-methylpropanoate |
InChI |
InChI=1S/C22H20Cl4N2O3/c1-22(2,21(29)30)28-8-7-27(13-28)11-20(17-6-5-16(24)10-19(17)26)31-12-14-3-4-15(23)9-18(14)25/h3-10,13,20H,11-12H2,1-2H3 |
InChIキー |
XPEIFDJIVDKSMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)[O-])N1C=C[N+](=C1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


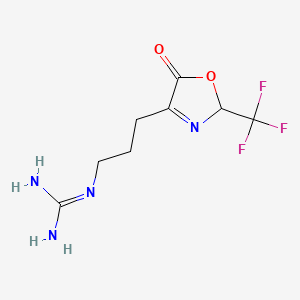
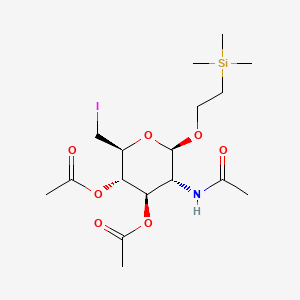
![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)
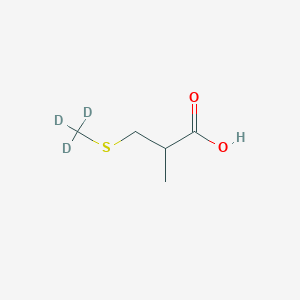
![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
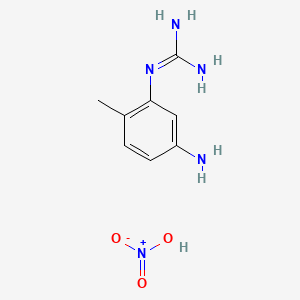
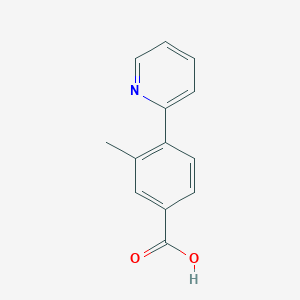
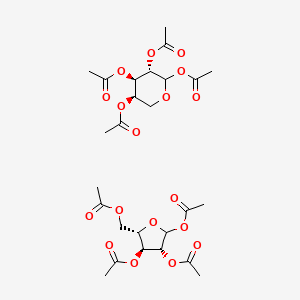
![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
